1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol
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Overview
Description
1-({Bicyclo[221]heptan-2-yl}amino)propan-2-ol is a chemical compound with a bicyclic structure, featuring a seven-membered ring fused to a five-membered ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of bicyclo[2.2.1]heptan-2-ylamine with propan-2-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be produced using a continuous flow reactor system, which allows for efficient and controlled synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.
Reduction: Reduced forms of the compound, such as alcohols and amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic structures.
Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug discovery and development.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved can vary widely based on the specific application.
Comparison with Similar Compounds
1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol is unique due to its bicyclic structure and the presence of both amine and alcohol functional groups. Similar compounds include:
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the amino group.
1-({Bicyclo[2.2.1]heptan-2-yl}ethylamine: A compound with a similar bicyclic structure and an ethylamine group instead of a propan-2-ol group.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-7(12)6-11-10-5-8-2-3-9(10)4-8/h7-12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMBMYISAVCVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC2CCC1C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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